N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S2/c1-2-20-11-6-5-9-14-15-10(17(9)16-11)8-13-22(18,19)12-4-3-7-21-12/h3-7,13H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWXFNOICPMRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNS(=O)(=O)C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions . The reaction mixture is then poured into ice-cold water to precipitate the product. This method ensures the formation of the desired triazolopyridazine core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyridazine core, altering its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonamide position.
Scientific Research Applications
Medicinal Chemistry
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide is primarily studied for its potential therapeutic applications. Compounds with similar structures have demonstrated various biological activities:
- Antimicrobial Activity : Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains at low concentrations.
- Antitumor Activity : Studies on triazole derivatives suggest they can inhibit the proliferation of cancer cell lines. For example, compounds structurally related to this sulfonamide have demonstrated IC50 values in the range of 17.83 μM to 19.73 μM against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
Synthesis and Structural Modifications
The synthesis of this compound involves several key steps that allow for structural modifications to enhance biological activity:
- Formation of the Triazolo-Pyridazine Moiety : This is achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Thiophene Ring : The thiophene component is introduced via nucleophilic substitution reactions.
- Sulfonamide Formation : The final step involves the reaction of the amine with a sulfonyl chloride to yield the sulfonamide.
Optimizing these synthetic pathways is crucial for improving yield and purity while exploring the compound's reactivity further.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action:
- Binding Studies : Preliminary studies can involve assessing binding affinities to specific enzymes or receptors implicated in disease processes.
Comparative Analysis with Related Compounds
A comparative analysis with other compounds sharing similar structural features highlights the uniqueness of this compound:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide | Pyrrolidine ring | Anticancer | Enhanced solubility |
| 6-(4-Pyridyl)-[1,2,4]triazolo[4,3-b]pyridazine | Pyridine ring | Antimicrobial | Lacks chromene structure |
| 8-Hydroxyquinoline derivatives | Hydroxyquinoline core | Antibacterial | Different core but similar heterocyclic nature |
The combination of triazole and thiophene functionalities may synergistically enhance biological activity compared to other derivatives lacking this dual framework.
Case Study 1: Antimicrobial Testing
A study evaluated various triazole derivatives similar to this compound for their antibacterial properties. Results showed significant activity against Bacillus subtilis and Pseudomonas fluorescens at concentrations as low as 25 μg/mL.
Case Study 2: Antitumor Activity
In vitro studies involving breast cancer cell lines demonstrated that compounds with structural similarities exhibited potent antitumor activity. The IC50 values were notably lower than those observed for standard chemotherapeutics like Cisplatin.
Mechanism of Action
The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide involves the inhibition of enzymes such as c-Met and Pim-1 . These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By binding to the ATP-binding sites of these enzymes, the compound effectively blocks their activity, leading to the suppression of tumor cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Core Modifications
Table 1: Structural and Functional Comparisons
Key Observations :
- Substituent Impact : Ethoxy at position 6 (target) vs. chloro or sulfanyl groups in analogs (e.g., ) influences reactivity and binding affinity.
- Sulfonamide Role : All compared compounds retain sulfonamide or amide groups, critical for interactions with biological targets (e.g., kinases, carbonic anhydrases).
Bioactivity Considerations
Limited data on the target compound’s bioactivity are available in the provided evidence. However, triazolopyridazine derivatives exhibit cytotoxic properties (e.g., compound 24 in , IC50: 1.2 μg mL⁻¹ against Hep cells). The ethoxy and sulfonamide groups in the target may enhance selectivity compared to less polar analogs .
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole and pyridazine moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound's structure can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : Approximately 342.39 g/mol
- Key Functional Groups :
- Triazolo[4,3-b]pyridazine
- Thiophene sulfonamide
This unique combination suggests a range of interactions with biological targets, potentially leading to various therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and sulfonamide groups have shown effectiveness against multiple bacterial strains. A study demonstrated that related compounds displayed inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 15.62 µg/mL .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 |
| Compound B | E. coli | 15.62 |
Anticancer Activity
This compound has shown promise in antiproliferative assays against various cancer cell lines. For example, compounds with similar structures have demonstrated IC₅₀ values in the micromolar range against human tumor cell lines. The mechanism of action is believed to involve inhibition of specific enzymes related to cell proliferation.
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung Cancer) | 10.5 |
| MCF7 (Breast Cancer) | 12.3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation by binding to their active sites.
- Receptor Modulation : It has been suggested that this compound interacts with receptor tyrosine kinases such as c-Met, which are involved in signaling pathways related to cell growth and survival.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Efficacy : A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties against common pathogens. The results indicated that modifications at specific positions significantly enhanced their activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies involving various cancer cell lines revealed that compounds similar to this compound exhibited marked antiproliferative effects with promising IC₅₀ values.
Q & A
Basic Research Questions
Q. How can the synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide be optimized to improve yield and purity?
- Methodological Answer : The reaction of aromatic sulfonyl chlorides with triazolopyridazine amines often suffers from slow kinetics and impurities. An improved protocol uses 3-picoline or 3,5-lutidine (4–6 molar equivalents) as bases with a catalytic amount of N-arylsulfilimine (1–10 mol%) in acetonitrile. This enhances coupling efficiency and reduces side reactions. For example, Example 8 in achieved high purity by combining 2-aminotriazolopyrimidine with sulfonyl chloride in acetonitrile and 3-picoline at room temperature .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to verify the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH3 and δ ~4.3–4.5 ppm for OCH2) and sulfonamide protons (δ ~7.5–8.0 ppm). Mass spectrometry (HRMS) is essential to confirm molecular weight, while X-ray crystallography (if crystalline) resolves ambiguities in regiochemistry, as demonstrated for similar triazolopyridazines in and .
Q. What solvents and conditions stabilize the compound during storage?
- Methodological Answer : Store in acetonitrile or THF under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the sulfonamide group. Avoid DMSO due to its hygroscopic nature, which may introduce water-mediated degradation ( , Example 4) .
Advanced Research Questions
Q. How can computational modeling predict the metabolic stability of derivatives with trifluoromethyl or ethoxy substituents?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron-withdrawing effects of the ethoxy group on the triazolopyridazine ring, which influences metabolic oxidation. Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) can identify vulnerable sites. For trifluoromethyl analogs, and highlight enhanced lipophilicity and stability, validated via in vitro microsomal assays .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-containing triazolopyridazines?
- Methodological Answer : Cross-validate assays using standardized cell lines (e.g., HEK293 for receptor binding) and dose-response curves to account for batch-to-batch variability. ’s antimicrobial evaluation of triazole derivatives used agar dilution and MIC assays, which can be adapted for this compound. Discrepancies may arise from impurity profiles (e.g., unreacted sulfonyl chloride), requiring HPLC-MS for batch characterization .
Q. How can regioselectivity challenges in triazolopyridazine functionalization be addressed?
- Methodological Answer : Use directed ortho-metalation (e.g., LDA/THF at –78°C) to selectively functionalize the pyridazine ring. ’s synthesis of ethyl 4,5-disubstituted thiophene carboxylates via azide cyclization (Tetrahedron, 2009) provides a template for regiocontrol. For C-3 methyl substitution, ’s sulfilimine-mediated coupling minimizes byproducts .
Q. What in vivo models are appropriate for pharmacokinetic profiling of this compound?
- Methodological Answer : Use Sprague-Dawley rats for oral bioavailability studies, with plasma analysis via LC-MS/MS . ’s trifluoromethyl-substituted analogs showed prolonged half-lives due to reduced CYP-mediated clearance. Monitor sulfonamide excretion kinetics using radiolabeled (14C) analogs, as described in for related sulfonylurea compounds .
Contradictions and Resolutions
-
Contradiction : Variable yields reported for sulfonamide coupling ( vs. older patents).
Resolution : Impurities in raw materials (e.g., residual Cl– in sulfonyl chlorides) drastically affect outcomes. Pre-purify reagents via recrystallization or column chromatography ( , Example 4) . -
Contradiction : Discrepant antimicrobial activity in triazole derivatives ( ).
Resolution : Standardize inoculum size (1×10^6 CFU/mL) and use broth microdilution per CLSI guidelines to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
